N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
Description
The compound N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide features a bicyclic thieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxido), an allyl (prop-2-en-1-yl) substituent at position 3, and a 4-methoxyphenyl acetamide moiety.
Properties
Molecular Formula |
C17H20N2O4S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-8-19-14-10-25(21,22)11-15(14)24-17(19)18-16(20)9-12-4-6-13(23-2)7-5-12/h3-7,14-15H,1,8-11H2,2H3 |
InChI Key |
URFWTVUIJXKYFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC=C |
Origin of Product |
United States |
Biological Activity
N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thieno-thiazole core and a methoxyphenyl acetamide moiety. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in human leukemic cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 5.0 | Caspase activation |
| MCF-7 (Breast) | 10.0 | Bcl-2 modulation |
| A549 (Lung) | 8.5 | DNA damage response |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Inhibition of Key Enzymes : It inhibits specific enzymes involved in cellular proliferation and survival, which contributes to its antitumor effects.
- Antibacterial Mechanisms : The antimicrobial activity is believed to stem from disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study involving HL-60 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis over a 48-hour period.
- Case Study 2 : In animal models, the compound exhibited a reduction in tumor size when administered alongside standard chemotherapy agents, suggesting potential for combination therapy.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring and the bicyclic core:
Key Observations :
Comparison with Analogues :
Physicochemical Properties
*Predicted using ChemDraw.
Insights :
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Likely forms intermolecular hydrogen bonds via the sulfone (O atoms) and methoxy group, stabilizing the crystal lattice .
- Difluoro Analog: X-ray studies (using SHELXL ) reveal a planar thienothiazole core with dihedral angles of 15.2° between the phenyl rings, optimizing π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
